What are the basic properties of 3-Methyl-1-phenyl-2-(1h) pyridone?
What are the basic properties of 3-Methyl-1-phenyl-2-(1h) pyridone?
3-Methyl-1-phenyl-2-(1H)-pyridone (Pirfenidone): A Comprehensive Technical Guide on Physicochemical Properties, Mechanisms, and Experimental Workflows
Executive Summary
3-Methyl-1-phenyl-2-(1H)-pyridone, universally recognized by its International Nonproprietary Name (INN) as 1[1], is a synthetic, low-molecular-weight pyridone derivative. Originally investigated as an anti-inflammatory agent, it has since become a cornerstone pleiotropic therapeutic for severe fibrotic diseases, most notably Idiopathic Pulmonary Fibrosis (IPF)[2]. This technical guide delineates the molecule's physicochemical profile, its precise molecular mechanisms of action, and the rigorous, self-validating experimental protocols required to evaluate its efficacy in preclinical drug development.
Physicochemical Profiling and Pharmacological Relevance
The structural simplicity of Pirfenidone belies its profound pharmacological utility. The molecule consists of a 2-pyridone ring substituted at positions 1 and 5 by phenyl and methyl groups, respectively[1]. This specific configuration yields physicochemical properties that dictate its formulation strategy, high oral bioavailability, and broad tissue distribution capabilities.
Table 1: Quantitative Physicochemical Properties of Pirfenidone
| Property | Value | Pharmacological Implication |
| Molecular Formula | C12H11NO[1] | Low molecular weight facilitates rapid cellular membrane permeation. |
| Molecular Weight | 185.22 g/mol [1] | Enables broad systemic distribution and intracellular target engagement. |
| Melting Point | 108°C – 110°C[3] | Indicates a highly stable crystalline solid state at room temperature. |
| Solubility | Sparingly soluble in water; freely soluble in ethanol/DMSO[3][4] | Necessitates organic solvents (e.g., DMSO ≥10 mg/mL) for in vitro stock solutions. |
| pKa | -0.2 ± 0.6[3] | Remains un-ionized at physiological pH, maximizing passive diffusion across lipid bilayers. |
| LogP | ~1.82[5] | Optimal lipophilicity for oral absorption and crossing the blood-tissue barriers. |
Mechanistic Pathways: The Anti-Fibrotic Axis
Fibrogenesis is fundamentally driven by the 2[2], which triggers the trans-differentiation of quiescent fibroblasts into hyperactive, extracellular matrix (ECM)-secreting myofibroblasts[6]. Pirfenidone operates as a functional antagonist of this axis through a multi-tiered mechanism:
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Ligand Downregulation : Pirfenidone directly 7[7], thereby reducing the autocrine and paracrine fibrotic signaling loops[2].
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Intracellular Signal Disruption : Upon TGF-β1 binding to its receptor, canonical signaling dictates the phosphorylation of SMAD2 and SMAD3. While Pirfenidone may not completely block initial SMAD3 phosphorylation in all cell types, it critically8[8].
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Gene Expression Attenuation : By preventing this complex from binding to the SMAD-binding element (SBE) in the nucleus, Pirfenidone effectively halts the transcription of pro-fibrotic markers, including α-smooth muscle actin (α-SMA), Collagen Type I, and Fibronectin[2][8].
Fig 1: Pirfenidone's mechanistic disruption of the canonical TGF-β1/SMAD pro-fibrotic signaling axis.
Experimental Methodologies & Validation Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step is grounded in causality to prevent experimental artifacts.
Protocol A: In Vitro Fibroblast-to-Myofibroblast Transition (FMT) Assay
Objective: To quantify Pirfenidone's ability to halt TGF-β1-induced trans-differentiation in primary human lung fibroblasts. Causality Rationale: This assay utilizes serum starvation to synchronize the cell cycle. This ensures that observed phenotypic changes are strictly due to the introduced TGF-β1 and Pirfenidone, eliminating background proliferative noise from serum-derived growth factors.
Step-by-Step Methodology:
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Cell Seeding: Plate primary human lung fibroblasts at a density of
cells/cm² in complete growth medium. Incubate for 24 hours to allow adherence. -
Synchronization: Wash cells with PBS and replace with basal medium containing 0.1% FBS for 24 hours to arrest cells in the G0 phase.
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Treatment Preparation: Dissolve Pirfenidone in DMSO to create a 100 mM stock[4]. Dilute in culture medium to a final therapeutic concentration of 50–300 μM[6]. Ensure final DMSO concentration is <0.1% to prevent solvent toxicity.
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Co-Stimulation: Treat cells simultaneously with 10 ng/mL recombinant human TGF-β1 and the prepared Pirfenidone solution. Incubate for 48 hours[8].
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Self-Validation Checkpoint: Include a vehicle control (DMSO only) and a positive control (TGF-β1 + DMSO). The positive control must show a >3-fold increase in α-SMA expression via Western Blot for the assay to be deemed valid.
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Quantification: Lyse cells and perform Western Blotting targeting α-SMA and Collagen I, normalized against a housekeeping gene (e.g., GAPDH).
Protocol B: In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
Objective: To evaluate the systemic anti-fibrotic efficacy of Pirfenidone in a mammalian system. Causality Rationale: Intratracheal bleomycin induces direct DNA damage to alveolar epithelial cells, triggering a robust, localized inflammatory and fibrotic response[3]. Pirfenidone is administered therapeutically (starting Day 7) rather than prophylactically, mirroring clinical treatment paradigms where patients present with established disease.
Step-by-Step Methodology:
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Acclimation: Use 8-week-old female C57BL/6 mice[5]. Record baseline body weights and respiratory rates.
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Induction of Fibrosis (Day 0): Anesthetize mice and administer a single intratracheal instillation of Bleomycin sulfate (1.5 - 2.0 U/kg) dissolved in 50 μL sterile saline. Rationale: Direct airway delivery ensures targeted pulmonary injury without systemic toxicity.
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Therapeutic Intervention (Days 7–21): Once the fibrotic phase begins (Day 7), administer5 suspended in 0.5% carboxymethylcellulose[5].
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Endpoint Harvest (Day 21): Euthanize subjects. Perfuse lungs with cold PBS to remove intravascular blood, which could skew biochemical assays.
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Self-Validation Checkpoint: The right lung is flash-frozen for the Hydroxyproline assay (biochemical quantification of collagen), while the left lung is inflation-fixed with 10% formalin for Masson's Trichrome staining (spatial histological evaluation). Concordance between biochemical reduction and histological scoring validates the drug's efficacy.
Fig 2: Standardized in vivo workflow for evaluating Pirfenidone in bleomycin-induced lung fibrosis.
Pharmacokinetics and Clinical Translation
In clinical applications, Pirfenidone is rapidly absorbed, reaching peak plasma concentrations within 1-2 hours. It is extensively metabolized in the liver primarily by the CYP1A2 enzyme[3]. Consequently, co-administration with potent CYP1A2 inhibitors (e.g., fluvoxamine or ciprofloxacin) significantly increases Pirfenidone exposure. If a patient requires 750 mg of ciprofloxacin twice daily,3 to prevent hepatotoxicity and adverse gastrointestinal events[3].
References
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Health Canada. "Pirfenidone Tablets - [Product Monograph Template - Standard]". hres.ca. 3
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MDPI. "Pirfenidone in Skin Fibrosis and Scarring: From Bench Insights to Clinical Data". mdpi.com. 9
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ATS Journals. "Pirfenidone: Molecular Mechanisms and Potential Clinical Applications in Lung Disease". atsjournals.org. 2
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NIH. "Pirfenidone anti-fibrotic effects are partially mediated by the inhibition of MUC1 bioactivation". nih.gov. 8
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Frontiers. "Pharmacological basis of the antifibrotic effects of pirfenidone: Mechanistic insights from cardiac in-vitro and in-vivo models". frontiersin.org. 6
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PubChem. "Pirfenidone | C12H11NO | CID 40632". nih.gov. 1
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NIH. "Role of pirfenidone in TGF-β pathways and other inflammatory pathways in acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infection: a theoretical perspective". nih.gov.7
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ChemicalBook. "Pirfenidone CAS#: 53179-13-8". chemicalbook.com. 4
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MedChemExpress. "Pirfenidone (Standard)-SDS". medchemexpress.com. 10
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Chemsrc. "Pirfenidone | CAS#:53179-13-8". chemsrc.com.5
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